

Pritelivir Mesylate Hydrate: A Comprehensive Technical Guide on Physicochemical Properties

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Compound of Interest

Compound Name: Pritelivir mesylate hydrate

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Introduction

Pritelivir is an investigational antiviral drug from the chemical class of thiazolylamides, being developed for the treatment of herpes simplex virus (HSV) infections. It is a first-in-class helicase-primase inhibitor, offering a novel mechanism of action that differs from currently available nucleoside analogues.^{[1][2]} This technical guide provides an in-depth overview of the core physicochemical properties of **pritelivir mesylate hydrate**, the salt form selected for pharmaceutical development. The information presented is intended to support research, development, and formulation activities.

Physicochemical Properties

Pritelivir mesylate hydrate was selected for development due to its improved profile in terms of stability, excipient compatibility, and an optimized in vitro dissolution profile.^{[3][4]} Key physicochemical data are summarized in the tables below.

Table 1: General Properties of Pritelivir Mesylate Hydrate

Property	Value	Source
Chemical Formula	C ₁₉ H ₂₄ N ₄ O ₇ S ₃	[5][6][7]
Molecular Weight	516.61 g/mol	[5][6][7]
CAS Number	1428321-10-1	[5][6][8]
Appearance	Solid powder	[7]
Synonyms	AIC316 mesylate hydrate, BAY 57-1293 mesylate hydrate	[5][7][8]

Table 2: pKa and Solubility of Pritelivir and its Mesylate Salt

Property	Value	Conditions	Source
Strongest Acidic pKa	8.58 (amino group)	Not specified	[9]
Strongest Basic pKa	4.42 (pyridine group)	Not specified	[9]
Pritelivir Free Base Solubility in Water	Below Limit of Quantification (BLOQ)	Not specified	[9]
Pritelivir Mesylate Salt Solubility in Water	1.2 mg/mL	Not specified	[9]
Pritelivir Mesylate Salt Solubility	High solubility below pH 3	pH-dependent	[8]
Pritelivir Mesylate Salt Solubility	Poor solubility at neutral pH	pH-dependent	[8]
Solubility in DMSO	≥ 100 mg/mL (193.57 mM)	In vitro	
Solubility in Ethanol	< 1 mg/mL (insoluble or slightly soluble)	Not specified	[10]

Table 3: Polymorphism and Particle Size of Pritelivir Mesylate Monohydrate

Property	Value	Source
Selected Crystalline Form	Mesylate monohydrate	[3][4]
Crystal System	Triclinic	[9]
Space Group	P-1	[9]
Particle Size Distribution (Non-micronized)	D(0.1): 45.5 µm, D(0.5): 114.7 µm, D(0.9): 226.4 µm	[9]
Particle Size Distribution (Micronized)	D(0.1): 1.6 µm, D(0.5): 7.4 µm, D(0.9): 35.0 µm	[9]

Experimental Protocols

Detailed experimental protocols for the characterization of **pritelivir mesylate hydrate** are not publicly available. However, this section describes the general methodologies typically employed for determining the key physicochemical properties of pharmaceutical compounds.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of **pritelivir mesylate hydrate** is likely determined using the conventional shake-flask method, a standard technique in pharmaceutical sciences.

- **Preparation:** An excess amount of the solid **pritelivir mesylate hydrate** is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and organic solvents.
- **Equilibration:** The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- **Sample Collection and Preparation:** After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.
- **Analysis:** The concentration of pritelivir in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV

detection.

- **Data Reporting:** The solubility is reported in units such as mg/mL or µg/mL.

pKa Determination (Potentiometric Titration)

The acid dissociation constants (pKa) of pritelivir are likely determined by potentiometric titration.

- **Sample Preparation:** A precisely weighed amount of pritelivir is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure complete dissolution.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH of the solution is continuously monitored using a calibrated pH electrode.
- **Data Analysis:** The titration curve (pH versus volume of titrant added) is generated. The pKa values are determined from the inflection points of the curve, which correspond to the pH at which 50% of the ionizable group is protonated or deprotonated. Specialized software is often used to analyze the titration data and calculate the pKa values.

Polymorphism Characterization

A combination of techniques is used to identify and characterize the different solid forms of a pharmaceutical compound.

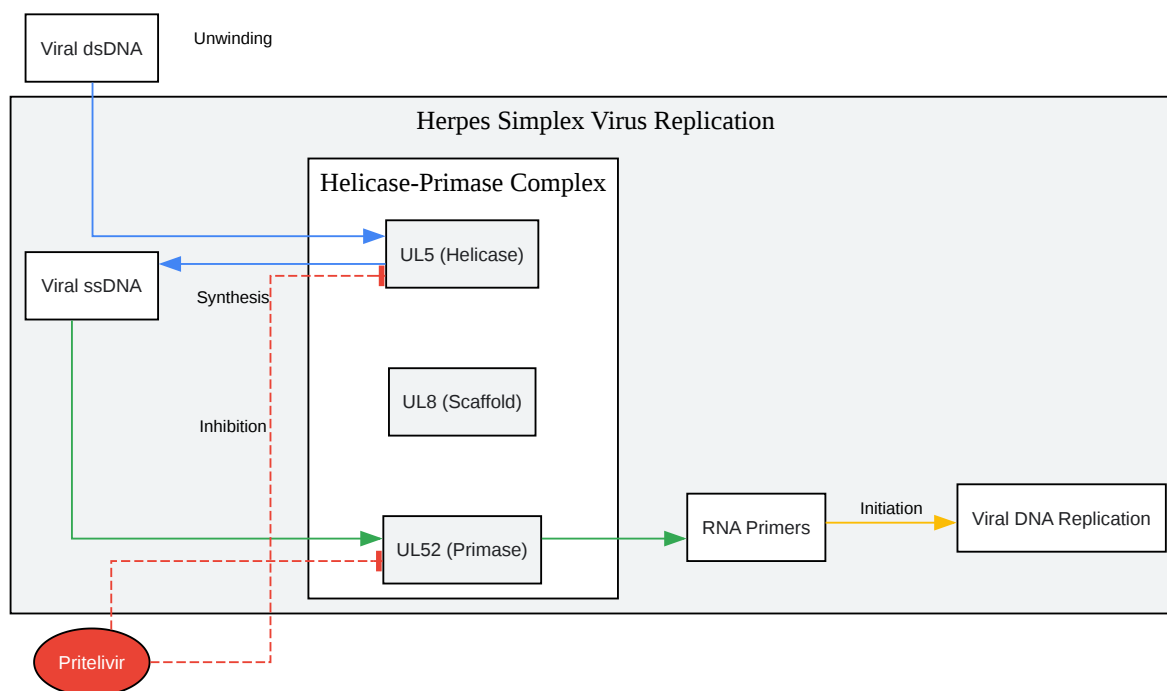
- **X-Ray Powder Diffraction (XRPD):** This is a primary technique for identifying crystalline phases. The sample is irradiated with X-rays, and the resulting diffraction pattern, which is unique to a specific crystal lattice, is recorded. Different polymorphs will produce distinct XRPD patterns.
- **Differential Scanning Calorimetry (DSC):** DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect solid-state phase transitions. Different polymorphs will exhibit different melting points and may show characteristic endothermic or exothermic transitions.

- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of water or other solvents in the crystal lattice, which is crucial for identifying hydrates and solvates.
- Hot-Stage Microscopy (HSM): HSM allows for the visual observation of a sample as it is heated. It can be used to observe melting, recrystallization, and other phase transitions, providing complementary information to DSC.

Visualizations

Mechanism of Action: Inhibition of HSV Helicase-Primase Complex

Pritelivir exerts its antiviral activity by inhibiting the herpes simplex virus helicase-primase complex. This complex is essential for viral DNA replication and is composed of three viral proteins: UL5 (helicase), UL8 (scaffold protein), and UL52 (primase).^{[2][11]} By binding to this complex, pritelivir prevents the unwinding of the viral DNA, thereby halting the replication process.^[12] This mechanism is distinct from that of nucleoside analogues, which target the viral DNA polymerase.^{[2][11]}

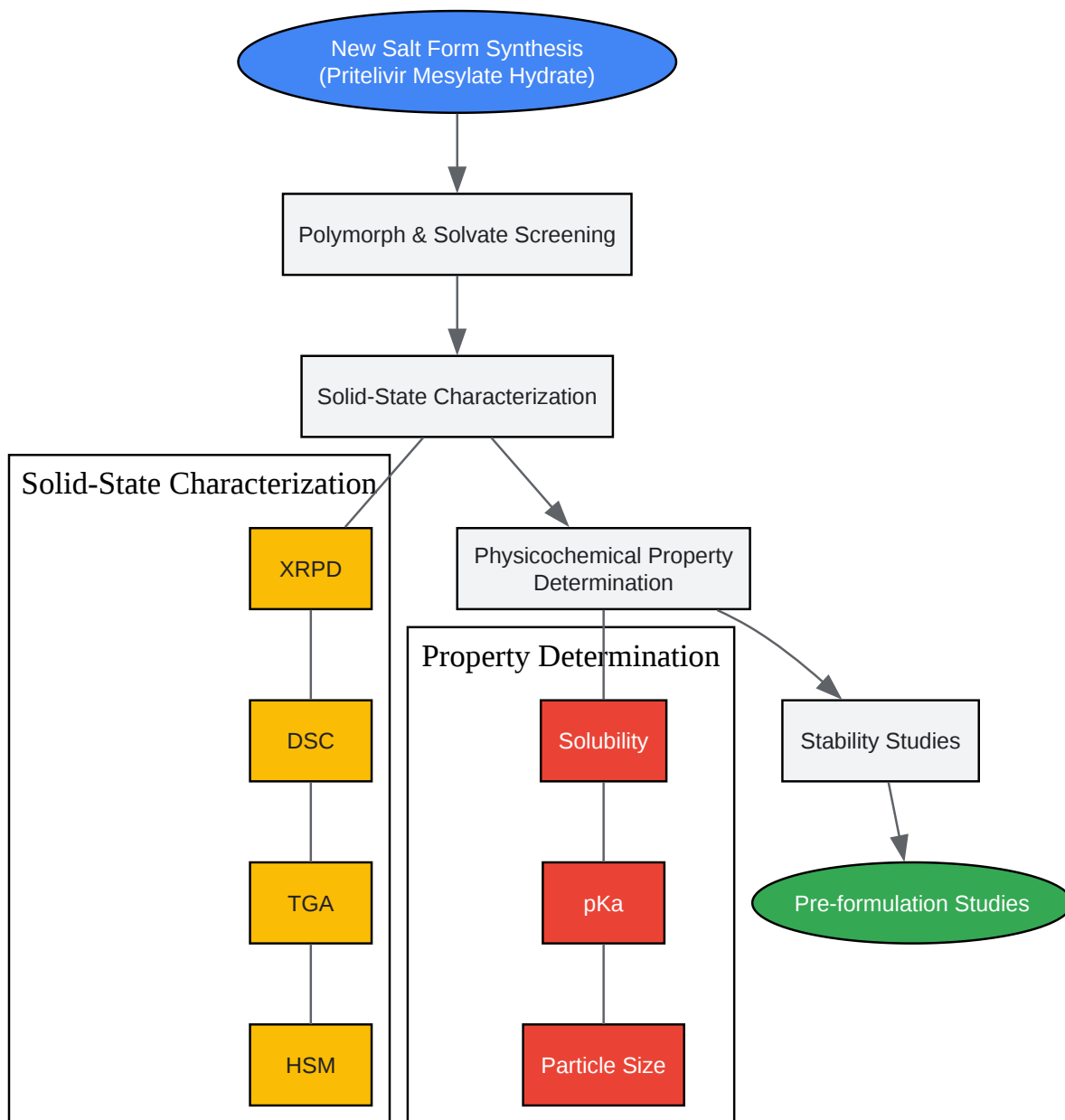


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Caption: Mechanism of action of pritelivir on the HSV helicase-primase complex.

Experimental Workflow: Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a new pharmaceutical salt form like **pritelivir mesylate hydrate**.



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